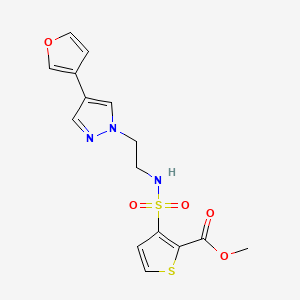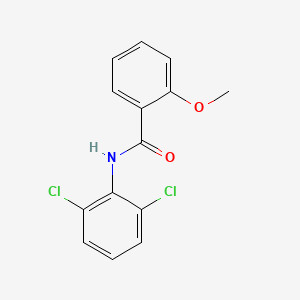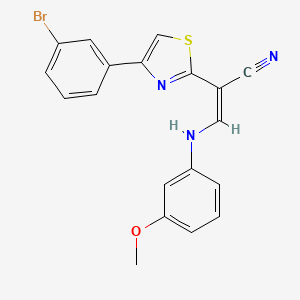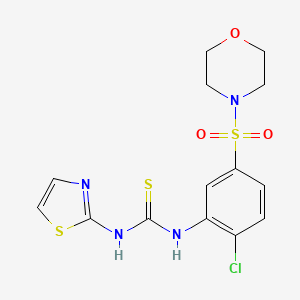![molecular formula C9H10O B2756496 Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one CAS No. 61286-88-2](/img/structure/B2756496.png)
Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spirocyclic compounds, such as spirocyclopropane, are a class of organic compounds that have two rings sharing one atom . They are named for the Greek word “spiro” meaning “to breathe”, reflecting the way the two rings “breathe” together as one. Spirocyclic compounds are found in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of spirocyclic compounds has been a topic of interest in organic chemistry. Various methods for the synthesis of these compounds have been reported . For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yielded a spirocyclic compound .Molecular Structure Analysis
The molecular structure of spirocyclic compounds is unique due to the shared atom between the two rings. This shared atom creates a three-dimensional structure that can have interesting chemical properties .Chemical Reactions Analysis
Spirocyclic compounds can undergo a variety of chemical reactions, depending on the specific structure and functional groups present. For example, they can participate in cycloaddition reactions, ring-opening reactions, and rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds can vary depending on their specific structure. For example, the density, boiling point, vapor pressure, and other properties can be influenced by the size and nature of the rings in the spirocyclic compound .Wissenschaftliche Forschungsanwendungen
Polymerization Processes
Spiro compounds, including those related to Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one, have been utilized in polymerization processes. For instance, Seehof and Risse (1993) explored the ring-opening olefin metathesis polymerization (ROMP) of spiro compounds to produce polymers with a high proportion of trans carbon-carbon double bonds, emphasizing the influence of steric hindrance on the microstructure of the polymers formed (Seehof & Risse, 1993). This research highlights the potential of using such spiro compounds in developing new materials with desirable properties.
Catalytic Synthesis and Transformations
Dzhemilev, Sultanov, and Gaimaldinov (1993) investigated the catalytic cyclometallation of similar bicyclic compounds, leading to the formation of polycyclic magnesacyclopentanes. Their study demonstrates the influence of reaction conditions on yield and selectivity, providing insights into the efficient synthesis of complex cyclic structures (Dzhemilev et al., 1993).
Ring Contraction and Expansion Mechanisms
The study by Rosenberg, Schrievers, and Brinker (2016) on spiro[3.3]hept-1-ylidene sheds light on the strained carbene reaction intermediates through high-vacuum flash pyrolysis. Their findings contribute to a deeper understanding of [1,2]-sigmatropic rearrangements and ring-contraction versus ring-expansion pathways, offering a window into the nuanced mechanisms of chemical transformations (Rosenberg et al., 2016).
Material Toughening through Polymer Blends
Jing and Hillmyer (2008) demonstrated the use of a bifunctional monomer derived from lactide, which when copolymerized with DL-lactide and poly(1,5-cyclooctadiene), results in polymeric alloys that significantly improve the toughness of polylactide. This research exemplifies the innovative application of spiro compounds in enhancing the material properties of biodegradable plastics (Jing & Hillmyer, 2008).
Facile Synthesis of Functionalized Compounds
Jijy, Prakash, and their colleagues (2014) explored the palladium-catalyzed ring opening of cyclopropane-appended spirotricyclic olefins. Their work offers a novel route for synthesizing biologically significant, functionalized spiro[2.4]heptenes, showcasing the versatility of spiro compounds in organic synthesis (Jijy et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-7-5-6-1-2-9(3-4-9)8(6)7/h1-2,6,8H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZIBWHRSQRRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C=CC3C2C(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

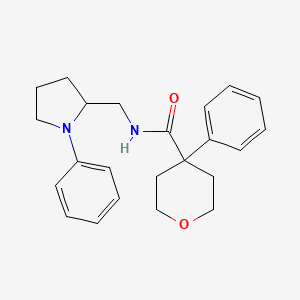

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2756418.png)


![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2756422.png)
